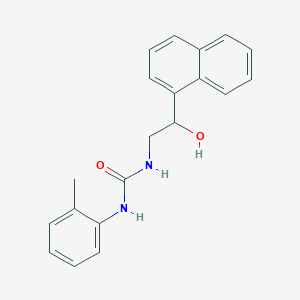

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-14-7-2-5-12-18(14)22-20(24)21-13-19(23)17-11-6-9-15-8-3-4-10-16(15)17/h2-12,19,23H,13H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBOTWCVSITQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with an appropriate alkylating agent to introduce the hydroxyethyl group. This intermediate is then reacted with o-tolyl isocyanate to form the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of nitro groups would produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea exhibit significant anticancer properties. For instance, derivatives of urea compounds have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. Research suggests that the naphthalene moiety enhances the lipophilicity and biological activity of these compounds, making them promising candidates in cancer therapy .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies have demonstrated that urea derivatives can act against a range of bacterial and fungal pathogens. The incorporation of naphthalene and tolyl groups is believed to contribute to their effectiveness by improving interaction with microbial membranes .

Materials Science

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing advanced materials. Its functional groups allow for modification and incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties. Such materials could find applications in coatings, adhesives, and composite materials .

Nanomaterials

The compound's unique structure may also facilitate the development of nanomaterials. Its ability to form stable complexes with metal ions can be utilized in creating nanostructured materials for applications in catalysis and sensing technologies .

Catalysis

Catalytic Applications

this compound has been investigated as a catalyst in various organic reactions. Its ability to stabilize transition states makes it suitable for promoting reactions such as cross-coupling and condensation reactions. The presence of the naphthalene group can enhance the catalytic efficiency by providing a π-system that interacts favorably with substrates .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact: Hydroxyethyl and morpholinoethoxy groups (Target, ) enhance solubility but may reduce membrane permeability compared to purely aromatic analogs (). Thienyl () and pyrazolyl () moieties introduce heterocyclic diversity, broadening bioactivity profiles.

Synthetic Flexibility :

CDI-based methods () are versatile for generating diverse ureas, whereas multi-step syntheses () allow complex substituents.

Application Trends : Naphthalenyl ureas are prioritized in antiviral and kinase-targeted research, while simpler analogs (e.g., ) serve as reference standards.

Biological Activity

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea is a unique organic compound that belongs to the class of ureas, characterized by its structural components, including a naphthalene ring and a tolyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula, C₁₅H₁₅N₂O, indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which play crucial roles in its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-naphthol with an appropriate alkylating agent to introduce the hydroxyethyl group, followed by reaction with o-tolyl isocyanate to form the final urea derivative. Controlled reaction conditions and solvents such as dichloromethane or toluene are often employed to optimize yield and purity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings may engage in π-π interactions. These interactions could modulate enzyme or receptor activities, leading to various pharmacological effects.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit diverse pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that urea derivatives can possess antimicrobial properties. The presence of the naphthalene group may enhance lipophilicity, potentially improving bioavailability and interaction with microbial targets .

- Anticancer Activity : Investigations into structurally related compounds have shown promising anticancer effects. For instance, certain derivatives have demonstrated significant inhibitory activity against various cancer cell lines while exhibiting minimal toxicity towards normal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(o-tolyl)urea, and how can purity be validated?

Methodology :

- Synthesis : Use a two-step approach: (1) React 1-naphthalenemethanol with an epoxide-forming agent (e.g., epichlorohydrin) to generate the 2-hydroxyethyl intermediate. (2) Couple with o-tolyl isocyanate under inert conditions (dry THF, 0–5°C) to form the urea backbone .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Monitor by TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) and 1H/13C NMR. Compare melting point with literature analogs (e.g., 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea, mp 165–167°C) .

Q. Q2. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the compound’s structural assignment?

Methodology :

- 1H NMR : Identify the urea NH protons (δ 8.2–9.5 ppm, broad singlet) and hydroxyethyl group (δ 4.5–5.0 ppm, multiplet). Use 2D COSY to confirm coupling between hydroxy proton and adjacent CH2 groups .

- IR : Detect urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹). Compare with structurally similar compounds like 1-(2,4-dichlorophenyl)-3-(naphthalen-1-yl)urea .

- Contradiction Resolution : If NMR signals overlap (e.g., aromatic protons), use deuterated solvents (DMSO-d6) or variable-temperature NMR to enhance resolution .

Advanced Research: Structural and Computational Analysis

Q. Q3. What strategies are effective for determining the crystal structure of this urea derivative, particularly with twinned or low-resolution data?

Methodology :

- Crystallization : Use slow evaporation from dichloromethane/methanol (1:1). Optimize crystal growth by seeding with analogs (e.g., 1-(naphthalen-1-yl)-3-(thiophen-2-yl)thiourea) .

- Data Collection : Employ synchrotron X-ray sources for high-resolution data. For twinned crystals, use SHELXL (TWIN/BASF commands) to refine twin laws .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonds between urea NH and hydroxyl groups) .

Q. Q4. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets (e.g., viral proteases)?

Methodology :

- Target Selection : Align with SARS-CoV-2 Mpro (PDB ID 6LU7) based on structural analogs like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide .

- Docking : Use AutoDock Vina with urea moiety as a flexible ligand. Prioritize poses with hydrogen bonds to catalytic dyad (His41/Cys145).

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Compare RMSD values (<2.0 Å indicates stable binding) .

Data Contradiction and Mechanistic Studies

Q. Q5. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodology :

- Hypothesis Testing : If docking predicts high affinity but assays show low activity, evaluate solubility (via shake-flask method) or membrane permeability (Caco-2 cell assay) .

- SAR Analysis : Synthesize derivatives (e.g., replacing o-tolyl with p-chlorophenyl) to isolate steric/electronic effects. Use QSAR models to correlate substituents with activity .

Q. Q6. What experimental approaches can elucidate the mechanism of action for this compound in enzyme inhibition?

Methodology :

- Kinetic Assays : Perform Michaelis-Menten studies (e.g., fluorogenic substrate cleavage by SARS-CoV-2 Mpro) to determine inhibition type (competitive/uncompetitive).

- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions .

- Mutagenesis : Engineer protease mutants (e.g., C145A) to verify critical binding residues .

Analytical and Structural Challenges

Q. Q7. How can researchers resolve overlapping signals in LC-MS or NMR spectra caused by aromatic substituents?

Methodology :

Q. Q8. What advanced techniques validate the stereochemical configuration of the hydroxyethyl group?

Methodology :

- X-ray Crystallography : Resolve absolute configuration using anomalous scattering (Cu Kα radiation) .

- ECD (Electronic Circular Dichroism) : Compare experimental spectra with TD-DFT calculations for enantiomers .

Specialized Applications and Safety

Q. Q9. What safety protocols are critical when handling this compound, given its structural similarity to hazardous ureas?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.